molecular formula C18H29N3O3 B249489 ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B249489
M. Wt: 335.4 g/mol
InChI Key: JXYKSKNSRIFUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound known for its unique structural properties. The compound features an adamantyl group, which is a tricyclic hydrocarbon, attached to a piperazine ring through a carbamate linkage. This structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of 1-adamantylamine with ethyl 4-chloro-1-piperazinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The carbamate linkage can be reduced to yield the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a molecular probe in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the piperazine ring can interact with various enzymes and receptors. This dual functionality allows the compound to modulate biological pathways effectively, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

ETHYL 4-[(1-ADAMANTYLAMINO)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other adamantane derivatives, such as:

    1-Adamantylamine: Lacks the piperazine ring and carbamate linkage, making it less versatile.

    Adamantanone: Contains a ketone group instead of the piperazine ring, leading to different reactivity.

    1-Adamantylcarboxylic acid: Features a carboxylic acid group, which alters its solubility and reactivity.

The unique combination of the adamantyl group and piperazine ring in this compound provides it with distinct properties that are not observed in other similar compounds, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-(1-adamantylcarbamoyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H29N3O3/c1-2-24-17(23)21-5-3-20(4-6-21)16(22)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3,(H,19,22)

InChI Key

JXYKSKNSRIFUQL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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